3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate
Description
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate is a coumarin derivative featuring a 3,4-dimethoxyphenyl substituent at position 3 of the coumarin core and a propanoate ester at position 6. Coumarins are renowned for their diverse biological activities, including anti-inflammatory, anticoagulant, and enzyme-inhibitory properties.
Properties
IUPAC Name |
[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c1-4-19(21)25-14-7-5-13-9-15(20(22)26-17(13)11-14)12-6-8-16(23-2)18(10-12)24-3/h5-11H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKGNKYKIIKLXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and 4-hydroxycoumarin.
Condensation Reaction: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-hydroxycoumarin in the presence of a base such as sodium hydroxide to form the intermediate 3-(3,4-dimethoxyphenyl)-2H-chromen-2-one.
Esterification: The intermediate is then subjected to esterification with propanoic acid in the presence of a catalyst such as sulfuric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-2-one core to dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the chromen-2-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Material Science: The compound is explored for its use in organic electronics and photonic materials.
Biological Studies: It is used as a probe to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase and lipoxygenase, inhibiting their activity and reducing inflammation.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Coumarin-Based Derivatives
- Ethyl 2-[4-(3-Nitrophenyl)-2-oxochromen-7-yl]oxypropanoate (): Structure: Features a 4-(3-nitrophenyl) substituent (electron-withdrawing nitro group) at position 4 and a propanoate ester at position 7. Key Difference: The nitro group at position 4 contrasts with the electron-donating 3,4-dimethoxyphenyl group at position 3 in the query compound. This substitution may reduce π-π stacking interactions but enhance electrophilic reactivity .
- [3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl] Propanoate (): Structure: Contains a dihydrobenzodioxin ring (oxygen-rich heterocycle) at position 3 and an ethyl group at position 2. Key Difference: The dihydrobenzodioxin moiety may confer improved metabolic stability compared to the dimethoxyphenyl group. The ethyl substituent at position 2 could sterically hinder enzyme binding .
- [3-(1,3-Benzothiazol-2-yl)-2,6-diethyl-4-oxochromen-7-yl] Propanoate (): Structure: Incorporates a benzothiazole group (aromatic heterocycle with sulfur) at position 3 and diethyl substituents at positions 2 and 4.
2.1.2 Non-Coumarin Analogues
- Methyl 3-(4-Nitrophthalimido)-3-(3,4-dimethoxyphenyl)-propanoate (4NO2PDPMe) (): Structure: A thalidomide analog with a phthalimide core, 3,4-dimethoxyphenyl group, and nitro substituent. Pharmacological Activity: Demonstrated potent uterus-relaxant effects in pregnant rat models via PDE-4 inhibition (IC₅₀ ~ 0.5 µM). The nitro group enhances potency compared to its amino analog (4APDPMe) .
Pharmacological Activity
- Coumarin Derivatives: Propanoate esters at position 7 are associated with enhanced bioavailability due to improved membrane permeability. For example, ethyl 2-[4-(3-nitrophenyl)-2-oxochromen-7-yl]oxypropanoate showed moderate anti-inflammatory activity in preliminary assays .
- Thalidomide Analogs: 4NO2PDPMe exhibited superior efficacy (95% inhibition of uterine contractions) compared to 4APDPMe (75%), highlighting the role of electron-withdrawing groups in PDE-4 inhibition .
Physicochemical Properties
Biological Activity
3-(3,4-Dimethoxyphenyl)-2-oxo-2H-chromen-7-yl propanoate, a derivative of coumarin, is recognized for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings through a detailed examination of various studies.
Chemical Structure and Properties
The compound features a chromen-2-one core structure with a propanoate ester linked to a 3-(3,4-dimethoxyphenyl) group. This configuration is essential for its biological activity. The presence of methoxy groups enhances solubility and reactivity, which are critical for its interaction with biological targets.
1. Antioxidant Activity
This compound exhibits significant antioxidant properties. It acts as a free radical scavenger, reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
2. Anti-inflammatory Effects
Research indicates that this compound inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). By modulating inflammatory pathways, it may be beneficial in treating conditions characterized by chronic inflammation.
3. Anticancer Properties
Preliminary studies suggest that this compound induces apoptosis in cancer cells. It has been shown to inhibit cell proliferation and induce cell cycle arrest in various cancer cell lines, indicating its potential as an anticancer agent .
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The compound scavenges free radicals and reduces oxidative stress by enhancing the activity of endogenous antioxidant enzymes.
- Anti-inflammatory Mechanism : It inhibits the NF-kB signaling pathway, leading to decreased expression of inflammatory mediators.
- Anticancer Mechanism : The compound may activate caspases involved in apoptosis and inhibit pathways that promote cell survival and proliferation.
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the efficacy of this compound:
| Study | Cell Line | IC50 (µM) | Observations |
|---|---|---|---|
| Study 1 | HeLa (cervical cancer) | 15 | Induced apoptosis via caspase activation |
| Study 2 | RAW264.7 (macrophages) | 10 | Reduced NO production |
| Study 3 | MCF-7 (breast cancer) | 20 | Inhibited proliferation significantly |
These studies highlight the compound's potential across different biological contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
